Scaffold Novelty: 3,7-Dihydropyrimido[4,5-d]pyridazine-4,8-dione as a First-in-Class Heterocycle Derived from the Core Scaffold
The 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione scaffold, which can be synthesized via modification of the pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione core, is a novel heterocycle described for the first time in the literature as of 2022 [1]. This scaffold demonstrated that 23 out of 43 synthesized ligands exhibited high affinity for at least one cellular protein involved in cancer pathogenesis when benchmarked against co-crystallized ligands in X-ray structures [1]. In contrast, other heterocyclic scaffolds evaluated in the same study, including 1,8-naphthyridin-4(1H)-one and 4H-pyrido[1,2-a]pyrimidin-4-one, did not yield the same pattern of target engagement, underscoring the unique biological profile of the pyrimidopyridazine framework [1].
| Evidence Dimension | Target engagement (number of ligands with high affinity for at least one cancer-relevant protein) |
|---|---|
| Target Compound Data | 23 of 43 ligands derived from three scaffolds including 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione |
| Comparator Or Baseline | Co-crystallized ligand binding affinity threshold; alternative scaffolds (1,8-naphthyridin-4(1H)-one, 4H-pyrido[1,2-a]pyrimidin-4-one) in the same 43-ligand library |
| Quantified Difference | 23 ligands demonstrated high affinity for at least one cellular protein; 16 cellular proteins displayed effective interactions with distinct small molecules |
| Conditions | Molecular docking calculations against 31 cellular proteins involved in cancer pathogenesis; inverse virtual screening methodology |
Why This Matters
This establishes the pyrimido[4,5-d]pyridazine core as a privileged scaffold for generating novel, patentable chemical space with demonstrated, albeit in silico, target engagement, justifying its selection over more common heterocyclic building blocks.
- [1] Crocetti L, Floresta G, Nazir S, et al. Synthesis and inverse virtual screening of new bi-cyclic structures towards cancer-relevant cellular targets. Structural Chemistry. 2022;33(3):769-793. View Source
